molecular formula C24H28N4O B2777360 N-(3,5-dimethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251564-88-1

N-(3,5-dimethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2777360
CAS No.: 1251564-88-1
M. Wt: 388.515
InChI Key: YMARNZMEHCMJIZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a sophisticated synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular architecture incorporates a 1,8-naphthyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with various enzymatic targets. The structure is further functionalized with a 2-methylpiperidine moiety linked via a carbonyl group, a feature common in many pharmacologically active molecules designed to enhance binding affinity and selectivity . The presence of the 3,5-dimethylphenylamine substituent suggests potential for targeted interaction with specific biological macromolecules. This compound is of significant interest in drug discovery and development, particularly for researchers exploring novel modulators of kinase and other enzyme families. The 1,8-naphthyridine scaffold is a key structural motif in numerous investigational compounds, and its derivatives are frequently explored for their potential in areas such as oncology and infectious diseases . The specific substitution pattern on this core makes it a valuable chemical probe for studying structure-activity relationships (SAR) and for use in high-throughput screening campaigns. This product is intended for research purposes only and is not for use in humans or as a diagnostic or therapeutic agent. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-(3,5-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-15-11-16(2)13-19(12-15)27-22-20-9-8-17(3)26-23(20)25-14-21(22)24(29)28-10-6-5-7-18(28)4/h8-9,11-14,18H,5-7,10H2,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMARNZMEHCMJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC(=C4)C)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing naphthyridine structures exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Targeting G Protein-Coupled Receptors (GPCRs)
The compound has been identified as a potential ligand for GPCRs, which are critical targets in drug discovery. GPCRs are involved in numerous physiological processes and are implicated in various diseases, including cancer and metabolic disorders. By modulating GPCR activity, this compound may offer therapeutic benefits in treating these conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy and reducing toxicity. Variations in the chemical structure can significantly impact biological activity. Research has focused on modifying different functional groups on the naphthyridine core to enhance its binding affinity to target proteins and improve its pharmacokinetic properties .

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of N-(3,5-dimethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine on breast cancer cell lines, researchers found that the compound significantly inhibited cell proliferation at micromolar concentrations. The study utilized flow cytometry to assess apoptosis induction and Western blotting to evaluate changes in protein expression related to cell cycle regulation .

Case Study 2: GPCR Modulation
Another study investigated the compound's role as a modulator of GPCRs involved in metabolic regulation. Using radiolabeled ligand binding assays, researchers demonstrated that this compound could effectively compete with known ligands at specific GPCR subtypes, suggesting its potential as a therapeutic agent for metabolic disorders such as obesity and diabetes .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural uniqueness lies in its 1,8-naphthyridine core, distinguishing it from acetamide or carboxamide analogs (e.g., and ). Key comparisons include:

  • N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () : This acetamide derivative shares the 3,5-dimethylphenyl group but lacks the naphthyridine scaffold. Its crystal structure features two molecules per asymmetric unit, influenced by meta-substituents’ steric and electronic effects.
  • N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () : A carboxamide with a naphthalene core and the same aryl group. It exhibits potent photosynthesis-inhibiting activity (IC50 ~10 µM), attributed to electron-withdrawing substituent effects and lipophilicity.
  • Triaziflam (): A pesticide with a 3,5-dimethylphenoxy group, highlighting the agrochemical relevance of meta-dimethyl substitution.
Physical and Crystallographic Properties

Meta-substituents significantly influence solid-state behavior. For example:

  • Crystal Packing: N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide adopts a monoclinic system with two molecules per asymmetric unit, whereas analogs with electron-withdrawing groups (e.g., Cl) exhibit different lattice constants .

Table 1: Crystallographic Data of Selected Acetamides ()

Compound Crystal System Space Group Molecules/Asymmetric Unit
N-(3,5-dimethylphenyl)-TCA Monoclinic P2₁/c 2
N-(3-chlorophenyl)-TCA Monoclinic P2₁/c 1

Table 2: PET-Inhibiting Activity of Selected Carboxamides ()

Compound IC50 (µM) Substituent Position
N-(3,5-dimethylphenyl)-carboxamide ~10 3,5-dimethyl
N-(3,5-difluorophenyl)-carboxamide ~10 3,5-difluoro

Biological Activity

N-(3,5-dimethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H30N4O3C_{26}H_{30}N_{4}O_{3} with a molecular weight of 446.5 g/mol. The structure features a naphthyridine core substituted with a dimethylphenyl group and a piperidine derivative, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₂
Molecular Weight446.5 g/mol
CAS Number1251694-92-4

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the naphthyridine ring followed by the introduction of the piperidine and phenyl substituents. The specific synthetic routes can vary depending on the desired purity and yield.

Anticancer Properties

Research indicates that derivatives of naphthyridines exhibit anticancer activity. A study focusing on similar compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar effects. The mechanism is thought to involve the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

Naphthyridine derivatives have been explored for their ability to inhibit specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism. Inhibitors of this enzyme are being studied for their potential in treating Type 2 diabetes mellitus (T2DM). The compound's structure suggests it may interact with DPP-IV or similar targets, potentially leading to improved glycemic control .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. These effects could be attributed to their ability to cross the blood-brain barrier and modulate neuroinflammatory responses. Further research is needed to elucidate these effects specifically for this compound .

Case Studies

Several case studies have highlighted the potential therapeutic applications of naphthyridine derivatives:

  • Case Study on Cancer Cell Lines : A study demonstrated that a closely related naphthyridine compound inhibited growth in breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • DPP-IV Inhibition : Clinical trials involving DPP-IV inhibitors showed significant reductions in HbA1c levels among T2DM patients, suggesting that similar compounds could offer therapeutic benefits beyond glucose control.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction parameters for preparing N-(3,5-dimethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Coupling reactions (e.g., amide bond formation between the naphthyridine core and 2-methylpiperidine).
  • Substitution reactions for introducing the 3,5-dimethylphenyl group.
  • Critical parameters : Temperature (60–100°C), solvent choice (polar aprotic solvents like DMF or THF), and catalyst selection (e.g., palladium-based catalysts for hydrogenation steps) .
    • Validation : Purity is confirmed via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm its molecular structure and purity?

  • Analytical techniques :

  • NMR spectroscopy : Assign peaks to distinguish aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and piperidine carbons.
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 430.2) and isotopic patterns.
  • X-ray crystallography (if applicable): Resolve bond lengths and angles, particularly for the naphthyridine core and piperidine conformation .

Q. What are the primary functional groups influencing the compound’s reactivity?

  • Key groups :

  • Naphthyridine core : Participates in π-π stacking and hydrogen bonding.
  • 2-Methylpiperidine carbonyl : Enhances solubility and serves as a hydrogen bond acceptor.
  • 3,5-Dimethylphenyl group : Contributes to hydrophobic interactions and steric effects.
    • Reactivity : Susceptible to nucleophilic attack at the carbonyl group and electrophilic substitution on the aromatic rings .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Experimental design :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity (e.g., DMF vs. toluene), and catalyst loading.
  • Flow chemistry : Continuous-flow systems enhance heat/mass transfer and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
    • Case study : Polar aprotic solvents increase intermediate solubility, improving coupling reaction yields by ~20% .

Q. What computational or experimental strategies are used to elucidate the compound’s biological targets?

  • Approaches :

  • Molecular docking : Screen against kinase or GPCR libraries using software like AutoDock.
  • In vitro assays : Measure IC50_{50} values for enzyme inhibition (e.g., tyrosine kinases) or receptor binding affinity.
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics to proposed targets .
    • Contradictions : Conflicting bioactivity data may arise from assay conditions (e.g., pH sensitivity of the piperidine group) .

Q. How do structural modifications (e.g., substituent variations) impact thermodynamic stability and bioactivity?

  • Case studies :

  • Methoxy vs. methyl groups : Methoxy substituents increase polarity but reduce membrane permeability.
  • Piperidine methylation : The 2-methyl group enhances metabolic stability by sterically shielding the carbonyl .
    • Thermodynamic analysis : Differential scanning calorimetry (DSC) reveals melting points (~180–220°C) correlating with crystallinity and stability .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Troubleshooting steps :

  • Purity verification : Re-examine by LC-MS to rule out impurities (e.g., dehalogenation byproducts).
  • Assay standardization : Control variables like serum concentration in cell-based assays.
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50}) .

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